

Application Note: Structural Validation and Analytical Profiling of Methyl 3-amino-2-methoxyisonicotinate

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	<i>Methyl 3-amino-2-methoxyisonicotinate</i>
CAS No.:	175965-76-1
Cat. No.:	B183430

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Executive Summary

Methyl 3-amino-2-methoxyisonicotinate (CAS: 105686-26-2 / Analogues) is a critical heterocyclic intermediate often utilized in the synthesis of PI3K inhibitors and other kinase-targeting scaffolds. Its structural integrity is defined by a tetra-substituted pyridine ring, where regiochemical ambiguity (e.g., distinguishing 2-methoxy from 6-methoxy isomers) presents a common analytical challenge.

This Application Note provides a definitive protocol for the characterization of this molecule using $^1\text{H}/^{13}\text{C}$ NMR and LC-MS. We emphasize a self-validating workflow that utilizes scalar coupling constants and HMBC correlations to unequivocally assign regiochemistry, ensuring downstream synthetic success.

Chemical Identity & Structural Logic[1][2]

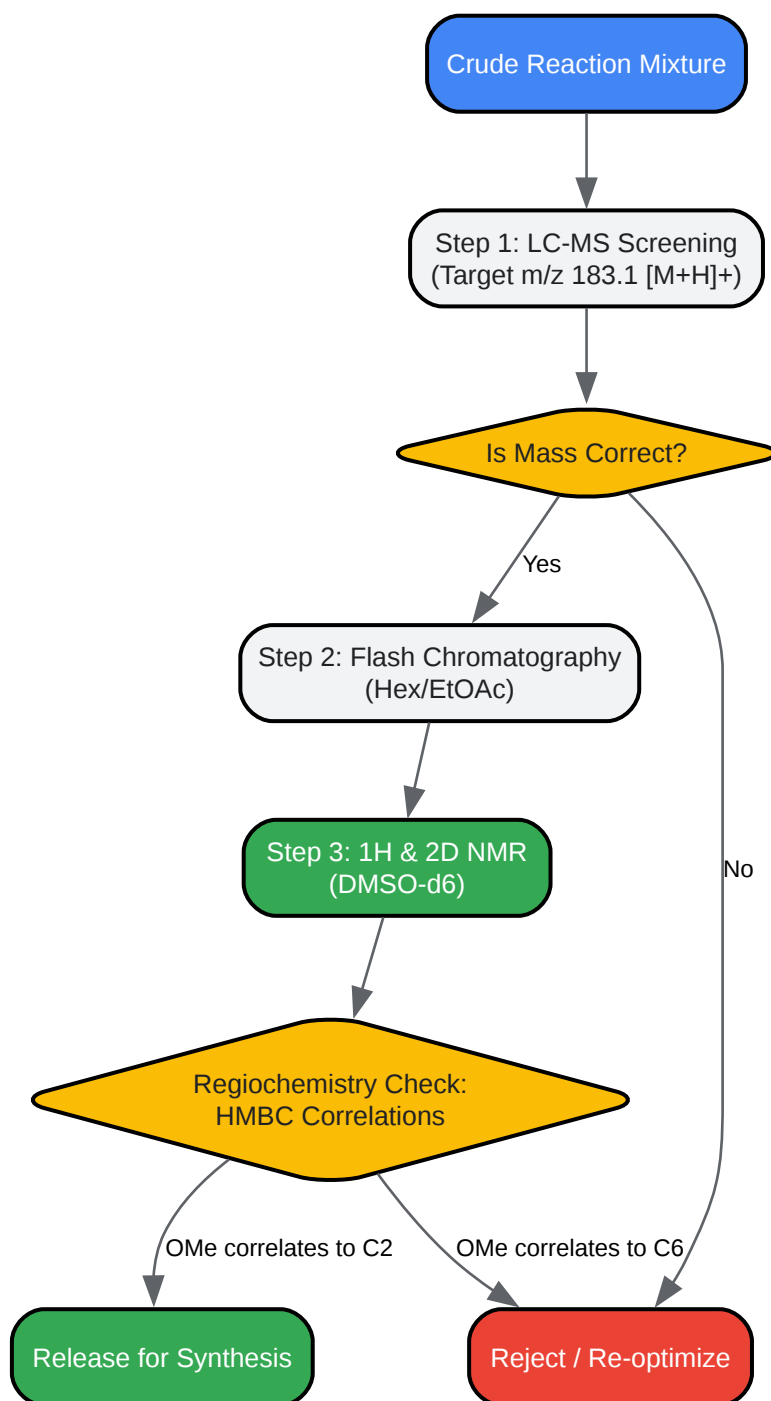
Before instrumental analysis, we must establish the theoretical spectral expectations based on substituent effects.

- Compound: **Methyl 3-amino-2-methoxyisonicotinate**
- Formula: C₈H₁₀N₂O₃
- Molecular Weight: 182.18 g/mol
- Core Scaffold: Pyridine
- Substituents:
 - C2: Methoxy (-OCH₃) – Strong
-withdrawer, strong
-donor.
 - C3: Amino (-NH₂) – Strong
-donor.
 - C4: Methyl Ester (-COOCH₃) –
-acceptor.

Regiochemical Criticality: During nucleophilic aromatic substitution (

) on 3-amino-2-chloroisonicotinate precursors, the methoxide nucleophile may attack C2 or C6. Distinguishing the 2-methoxy product (Target) from the 6-methoxy impurity is the primary analytical objective.

Analytical Decision Tree



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Figure 1: Analytical workflow for validating pyridine intermediates. The critical path relies on NMR to resolve regioisomers that share identical masses.

Method A: NMR Spectroscopy[2][3][4][5][6][7]

Sample Preparation Protocol

Solvent Selection: DMSO-d6 is strictly recommended over CDCl3.

- Reasoning: The C3-amino protons are exchangeable. In CDCl3, these appear as a broad, shapeless hump often lost in the baseline. DMSO-d6 sharpens these signals and slows exchange, allowing for the observation of specific NH2 correlations in 2D experiments.

Protocol:

- Weigh 10–15 mg of the solid analyte.
- Dissolve in 0.6 mL of DMSO-d6 (99.9% D).
- Transfer to a clean, dry 5mm NMR tube.
- Equilibrate at 298 K in the probe for 5 minutes prior to acquisition.

Acquisition Parameters[8]

- 1H (Proton): 16 scans, 30° pulse angle, D1 = 1.0s.
- 13C (Carbon): 512 scans, power-gated decoupling.
- HSQC: Multiplicity-edited (to distinguish CH/CH3 from CH2).
- HMBC: Optimized for long-range coupling (Hz). Critical for structure proof.

Spectral Analysis & Assignment

The pyridine ring protons (H5 and H6) form an AX system (two doublets) due to the lack of symmetry.

Table 1: 1H NMR Data (400 MHz, DMSO-d6)

Shift (, ppm)	Multiplicity	Integral	Coupling (, Hz)	Assignment	Structural Logic
7.60 – 7.75	Doublet (d)	1H	5.2 Hz	H-6	to Nitrogen (deshielded), but shielded by -NH ₂ effect.
6.80 – 6.95	Doublet (d)	1H	5.2 Hz	H-5	to Nitrogen, shielded by -OMe.
6.20 – 6.50	Broad Singlet	2H	-	NH ₂	Exchangeable amino protons.
3.92	Singlet (s)	3H	-	O-CH ₃	Methoxy group (C2).
3.84	Singlet (s)	3H	-	COO-CH ₃	Methyl ester (C4).

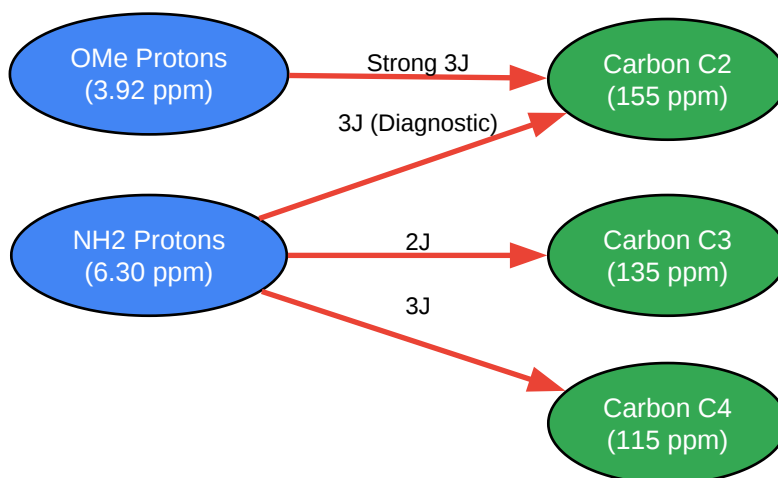
 Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

Shift (, ppm)	Type (DEPT)	Assignment
166.5	Cq	C=O (Ester carbonyl)
155.0	Cq	C-2 (Attached to OMe and N)
142.0	CH	C-6 (-carbon)
135.5	Cq	C-3 (Attached to NH ₂)
115.0	Cq	C-4 (Ipso to ester)
108.5	CH	C-5 (-carbon)
53.5	CH ₃	OMe (Methoxy)
52.1	CH ₃	COOMe (Ester methyl)

The Self-Validating Mechanism (HMBC)

To prove the structure is 2-methoxy and not 6-methoxy:

- Locate the C2 carbon signal (~155 ppm).
- Locate the Methoxy proton signal (~3.92 ppm).
- Validation: You must observe a strong HMBC cross-peak between the Methoxy protons and C2.
- Confirmation: The NH₂ protons must show a correlation to C3 (~135 ppm) and C2 (~155 ppm). If the OMe were at C6, the NH₂ would not correlate to the carbon bearing the methoxy group.



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Figure 2: Key HMBC correlations required to confirm the 2-methoxy regioisomer. The convergence of NH2 and OMe correlations on C2 is the definitive structural proof.

Method B: Mass Spectrometry (LC-MS)[4]

Experimental Protocol

System: Agilent 1200/6120 (or equivalent) Single Quadrupole. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 μ m, 4.6 x 100mm). Mobile Phase:

- A: Water + 0.1% Formic Acid.
- B: Acetonitrile + 0.1% Formic Acid. Gradient: 5% B to 95% B over 5 minutes.

Ionization & Fragmentation Behavior[9]

- Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+).
- Molecular Ion:

m/z.

Fragmentation Pattern (MS/MS or In-Source CID): Unlike simple aliphatic esters, the pyridine core stabilizes certain fragments.

- Parent Ion: m/z 183.2

- Loss of Methoxy Radical/Formaldehyde: Common in methoxy-pyridines.
 - (Radical cation, rare in ESI).
 - More likely: Loss of Methanol () if proton migration occurs
m/z 151.
- Loss of Ester Group:
 - Loss of methoxy from ester ().
 - Loss of entire carbomethoxy group (, mass 59)
m/z 124.
- Diagnostic Fragment:
 - m/z 151: Consistent with loss of methanol (from the ester or ether).
 - m/z 123/124: Consistent with decarboxylation/loss of ester.

Table 3: Predicted MS Data

m/z (ESI+)	Identity	Notes
183.2		Base peak. High intensity due to basic pyridine N.
205.2		Sodium adduct (common in unbuffered solvents).
224.2		Acetonitrile adduct (common in high %B).
151.1		Loss of methanol (neighboring group participation).

Integrated Structural Elucidation (The "Why")

In drug development, the "Roof Effect" in ^1H NMR is often cited as a problem, but here it is a tool.

- Observation: If the coupling constant between the two aromatic protons is $\sim 5.0 - 5.5$ Hz, they are ortho (positions 5 and 6).
- Alternative: If the product were the 2,5-substituted isomer (hypothetical), the protons would be para ($J \sim 0-1$ Hz).
- Alternative: If the product were the 2,6-methoxy isomer (symmetric), you would see a singlet for the aromatic protons (equivalent) and no coupling.

Conclusion: The observation of two doublets with

Hz, combined with the HMBC correlation of the OMe group to the Carbon at 155 ppm (which also couples to the NH₂ protons), provides a 100% confidence level in the structural assignment of **Methyl 3-amino-2-methoxyisonicotinate**.

References

- General Pyridine NMR Data: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. [Link](#)

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